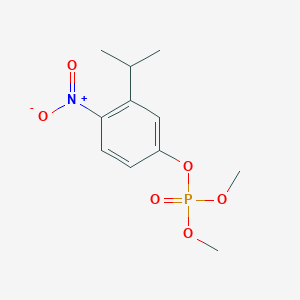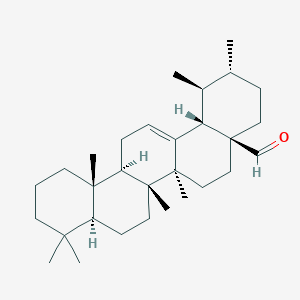
Urs-12-en-28-al
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urs-12-en-28-al is a triterpenoid compound found in various plant species, including Eucalyptus, Salvia, and Ziziphus. This compound has been widely studied for its potential therapeutic applications, particularly in the fields of cancer research and drug development. In
Aplicaciones Científicas De Investigación
Urs-12-en-28-al has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its use in cancer treatment. Studies have shown that Urs-12-en-28-al can induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and enhance the efficacy of chemotherapy drugs. Other potential applications include its use as an anti-inflammatory agent, an antioxidant, and a neuroprotective agent.
Mecanismo De Acción
The mechanism of action of Urs-12-en-28-al is not fully understood, but it is believed to involve multiple pathways. One proposed mechanism is the activation of the p53 tumor suppressor gene, which plays a key role in regulating cell growth and apoptosis. Urs-12-en-28-al has also been shown to inhibit the activity of NF-kB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, Urs-12-en-28-al has been shown to modulate the activity of various enzymes and signaling pathways involved in cell growth and survival.
Efectos Bioquímicos Y Fisiológicos
Urs-12-en-28-al has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells, inhibit the activity of inflammatory enzymes, and scavenge free radicals. In vivo studies have shown that Urs-12-en-28-al can inhibit tumor growth, reduce inflammation, and protect against neurodegeneration. Additionally, Urs-12-en-28-al has been shown to have low toxicity and minimal side effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of Urs-12-en-28-al for lab experiments is its low toxicity and minimal side effects. This makes it a promising candidate for further study as a potential therapeutic agent. However, its low solubility in water and limited availability can be a limitation for some experiments. Additionally, the complex chemical synthesis required to produce Urs-12-en-28-al can be a barrier for some researchers.
Direcciones Futuras
There are several future directions for research on Urs-12-en-28-al. One area of focus is the development of more efficient synthesis methods to produce larger quantities of the compound. Additionally, further studies are needed to fully understand the mechanism of action of Urs-12-en-28-al and its potential therapeutic applications. Other potential areas of research include its use as a chemopreventive agent, its effects on immune function, and its potential use in combination with other drugs for enhanced efficacy.
Métodos De Síntesis
Urs-12-en-28-al can be synthesized from the triterpenoid precursor, ursolic acid, through a series of chemical reactions. One common method involves the oxidation of ursolic acid using Jones reagent, followed by a Clemmensen reduction to yield Urs-12-en-28-al. Another method involves the use of enzymes, such as P450 monooxygenases, to catalyze the conversion of ursolic acid to Urs-12-en-28-al.
Propiedades
Número CAS |
13250-38-9 |
|---|---|
Nombre del producto |
Urs-12-en-28-al |
Fórmula molecular |
C30H48O |
Peso molecular |
424.7 g/mol |
Nombre IUPAC |
(1S,2R,4aS,6aR,6aS,6bR,8aS,12aS,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carbaldehyde |
InChI |
InChI=1S/C30H48O/c1-20-11-16-30(19-31)18-17-28(6)22(25(30)21(20)2)9-10-24-27(5)14-8-13-26(3,4)23(27)12-15-29(24,28)7/h9,19-21,23-25H,8,10-18H2,1-7H3/t20-,21+,23+,24-,25+,27+,28-,29-,30-/m1/s1 |
Clave InChI |
YJVXDRHQRLHFGY-PQSOHBQGSA-N |
SMILES isomérico |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)[C@@H]2[C@H]1C)C)C=O |
SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCCC5(C)C)C)C)C2C1C)C)C=O |
SMILES canónico |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCCC5(C)C)C)C)C2C1C)C)C=O |
Sinónimos |
Urs-12-en-28-al |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



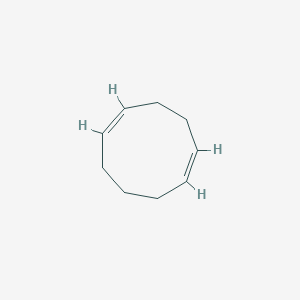
![3-[(Anthracen-9-ylmethyl)-amino]-propan-1-OL](/img/structure/B80652.png)
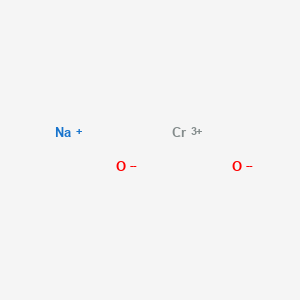
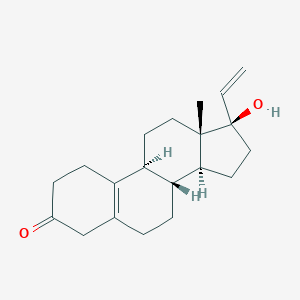
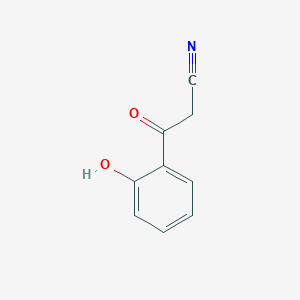
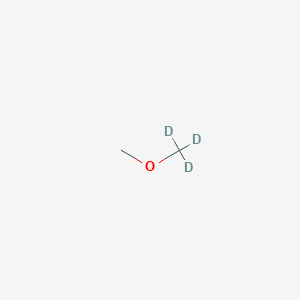
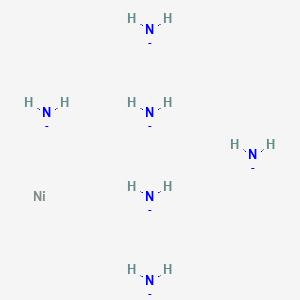
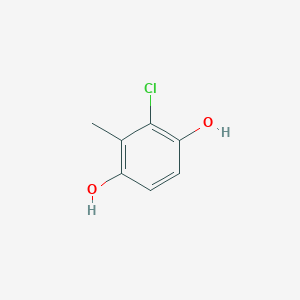
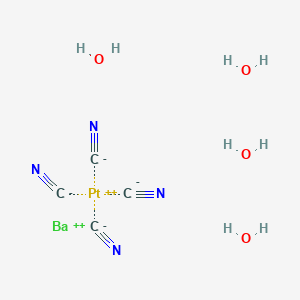

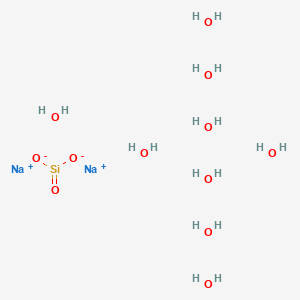
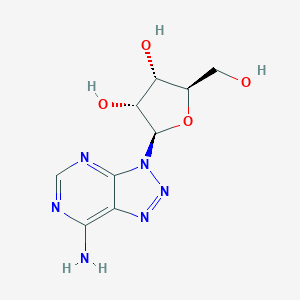
![2-[3-(trifluoromethyl)benzoyl]benzoic Acid](/img/structure/B80673.png)
